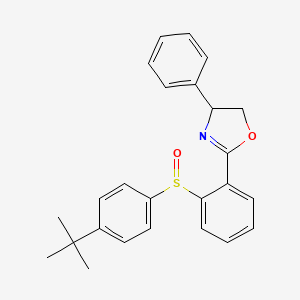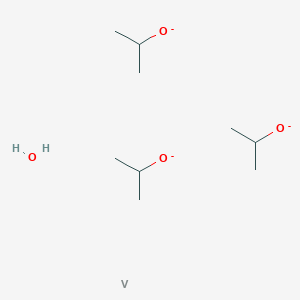
Vanadium(3+) hydrate tris(propan-2-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is a chemical compound with the formula OV(OCH(CH3)2)3. It is a pale yellow-orange liquid that is sensitive to moisture and air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium pentoxide (V2O5) with isopropanol (C3H8O) under controlled conditions. The reaction typically involves heating vanadium pentoxide with isopropanol in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
V2O5+6C3H8O→2OV(OCH(CH3)2)3+3H2O
Industrial Production Methods
In industrial settings, the production of triisopropoxyvanadium(V) oxide involves large-scale reactors where vanadium pentoxide and isopropanol are mixed and heated under controlled temperatures and pressures. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Triisopropoxyvanadium(V) oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium(V) oxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Various ligands such as ethoxide (C2H5O) or acetylacetonate (C5H7O2) can be used for substitution reactions.
Major Products Formed
Oxidation: Vanadium(V) oxide (V2O5)
Reduction: Lower oxidation states of vanadium compounds
Substitution: Vanadium complexes with different ligands
Aplicaciones Científicas De Investigación
Triisopropoxyvanadium(V) oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various vanadium complexes and catalysts. It is also employed in organic synthesis and polymerization reactions.
Biology: Research studies have explored its potential as a biological probe and its interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of coatings, thin films, and as a catalyst in petrochemical processes.
Mecanismo De Acción
The mechanism of action of triisopropoxyvanadium(V) oxide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Vanadium(V) oxytriethoxide (OV(OCH2CH3)3)
- Vanadium(V) oxytripropoxide (OV(OCH2CH2CH3)3)
- Vanadium(III) acetylacetonate (V(C5H7O2)3)
Uniqueness
Triisopropoxyvanadium(V) oxide is unique due to its specific isopropoxy ligands, which provide distinct steric and electronic properties compared to other vanadium compounds. This uniqueness allows it to participate in specific reactions and applications that other vanadium compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H23O4V-3 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
propan-2-olate;vanadium;hydrate |
InChI |
InChI=1S/3C3H7O.H2O.V/c3*1-3(2)4;;/h3*3H,1-2H3;1H2;/q3*-1;; |
Clave InChI |
COSYNXYURHUPEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].O.[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



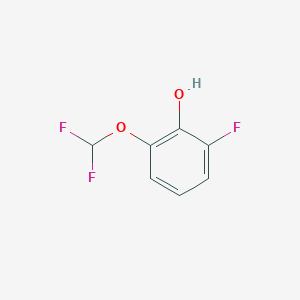
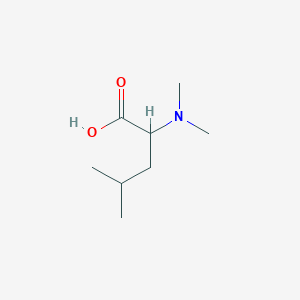
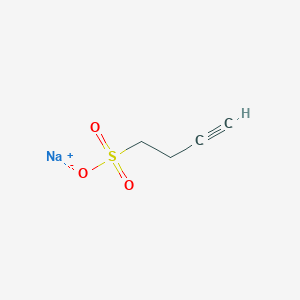
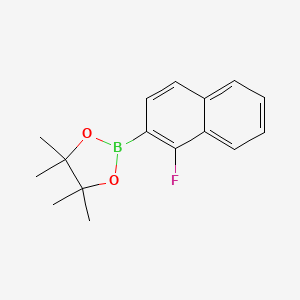
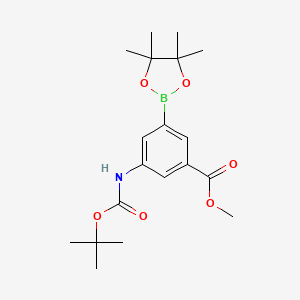
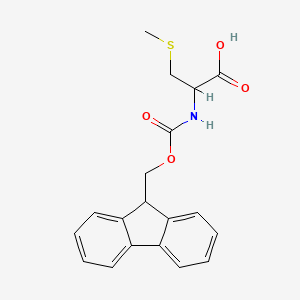
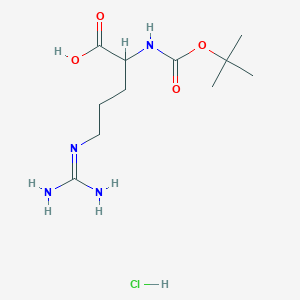
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
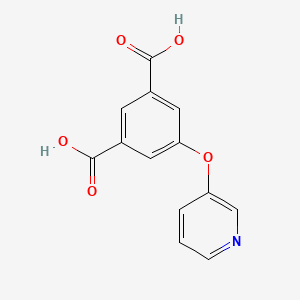

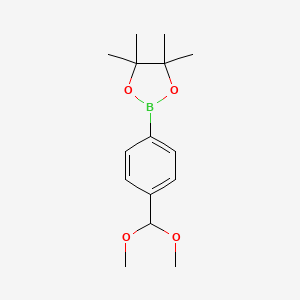
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
